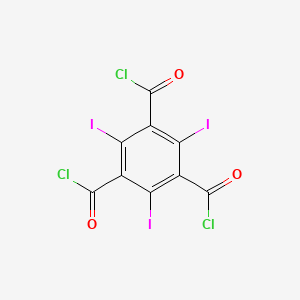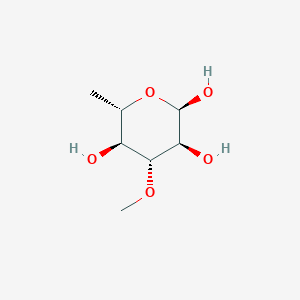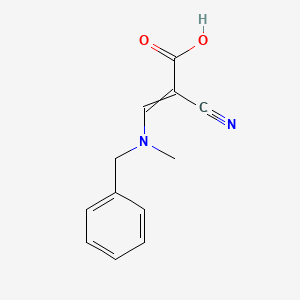
Benzamacril
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzamacril can be synthesized through a multi-step process involving the reaction of benzylamine with acrylonitrile under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the cyanoacrylate structure .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and effectiveness of the fungicide .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The compound can be reduced under specific conditions to yield various amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted acrylates.
Aplicaciones Científicas De Investigación
Chemistry: Its cyanoacrylate structure makes it a valuable intermediate in the synthesis of various organic compounds .
Biology: In biological research, Benzamacril has been explored for its potential as a fungicide to control fungal infections in plants. Its effectiveness against specific fungal pathogens has been a subject of study .
Medicine: Although primarily used in agriculture, this compound’s structure has inspired research into similar compounds with potential medicinal applications, particularly in antifungal treatments .
Industry: In the industrial sector, this compound has been used in the formulation of fungicidal products for crop protection. Its role in enhancing crop yields by controlling fungal diseases has been significant .
Mecanismo De Acción
Benzamacril exerts its fungicidal effects by inhibiting specific enzymes involved in fungal cell wall synthesis. It targets the succinate dehydrogenase enzyme, disrupting the citric acid cycle and mitochondrial electron transport chain in fungal cells. This inhibition leads to the accumulation of toxic intermediates, ultimately causing cell death .
Comparación Con Compuestos Similares
Phenamacril: Another cyanoacrylate fungicide with similar applications in agriculture.
Benzovindiflupyr: A pyrazolecarboxamide fungicide that also targets the succinate dehydrogenase enzyme.
Uniqueness: Benzamacril’s unique cyanoacrylate structure and its specific mode of action distinguish it from other fungicides. Its ability to inhibit the succinate dehydrogenase enzyme makes it particularly effective against certain fungal pathogens .
Propiedades
Número CAS |
127087-86-9 |
|---|---|
Fórmula molecular |
C12H12N2O2 |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
3-[benzyl(methyl)amino]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C12H12N2O2/c1-14(9-11(7-13)12(15)16)8-10-5-3-2-4-6-10/h2-6,9H,8H2,1H3,(H,15,16) |
Clave InChI |
LCOWUMNPNWEMAZ-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)C=C(C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


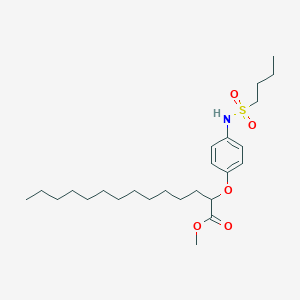

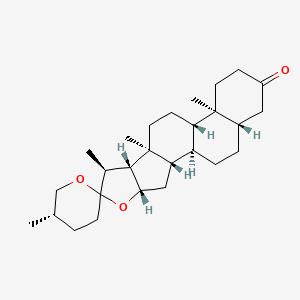
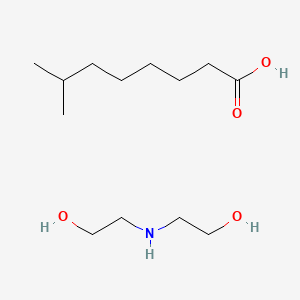
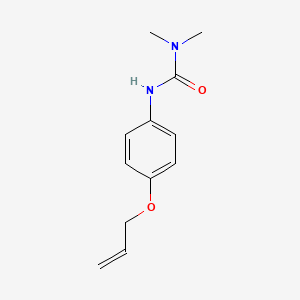
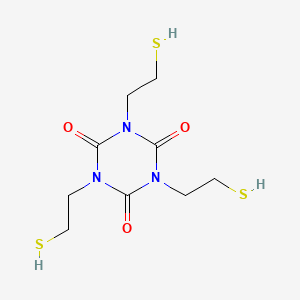

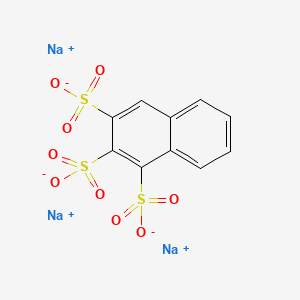
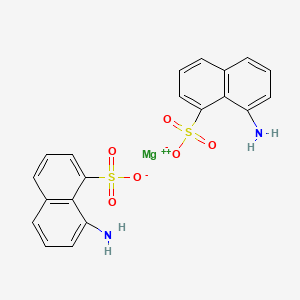
![2-Methoxy-4-[(methylimino)methyl]phenol](/img/structure/B12666060.png)


